An In-Depth Technical Guide to 4-Chloro-2-nitrophenyl isocyanate
An In-Depth Technical Guide to 4-Chloro-2-nitrophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Modern Organic Synthesis
4-Chloro-2-nitrophenyl isocyanate, identified by its CAS number 28162-63-2 , is a highly reactive organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring an isocyanate group, a chloro substituent, and a nitro group on a phenyl ring, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The presence of these functional groups imparts a distinct reactivity profile, allowing for its use in a variety of chemical transformations, most notably in the generation of novel bioactive compounds. This guide provides a comprehensive overview of the properties, synthesis, reactivity, applications, and safety considerations of 4-chloro-2-nitrophenyl isocyanate, serving as a critical resource for professionals in drug discovery and development.
Physicochemical and Structural Properties
The utility of 4-chloro-2-nitrophenyl isocyanate in synthetic chemistry is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 28162-63-2 | [1][2] |
| Molecular Formula | C₇H₃ClN₂O₃ | [2] |
| Molecular Weight | 198.56 g/mol | [1] |
| Melting Point | 65-68 °C | [] |
| Boiling Point | 298.5 °C at 760 mmHg | [] |
| Density | 1.48 g/cm³ | [] |
| Appearance | Not specified, likely a crystalline solid | General knowledge |
| Solubility | Not specified, likely soluble in common organic solvents | General knowledge |
Figure 1: Chemical structure of 4-Chloro-2-nitrophenyl isocyanate.
Synthesis of 4-Chloro-2-nitrophenyl isocyanate
The synthesis of aryl isocyanates is a well-established transformation in organic chemistry, with the most common method involving the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[4][5][6][7] This approach is directly applicable to the preparation of 4-chloro-2-nitrophenyl isocyanate from its corresponding aniline derivative, 4-chloro-2-nitroaniline.
Proposed Synthetic Protocol
The following protocol is a representative procedure based on established methods for the synthesis of nitrophenyl isocyanates using triphosgene, a safer and more easily handled alternative to gaseous phosgene.[4]
Reaction Scheme:
Materials:
-
4-Chloro-2-nitroaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous 1,2-dichloroethane (or other suitable inert solvent)
-
Dry glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 4-chloro-2-nitroaniline and anhydrous 1,2-dichloroethane.
-
Phosgene Equivalent: In a separate flask, dissolve triphosgene in anhydrous 1,2-dichloroethane.
-
Reaction: Slowly add the triphosgene solution to the stirred solution of 4-chloro-2-nitroaniline at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for several hours (typically 5-6 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure 4-chloro-2-nitrophenyl isocyanate.
Figure 2: A generalized workflow for the synthesis of 4-Chloro-2-nitrophenyl isocyanate.
Reactivity and Chemical Transformations
The isocyanate functional group is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the isocyanate carbon, making 4-chloro-2-nitrophenyl isocyanate a particularly reactive reagent.
Reactions with Nucleophiles
-
Reaction with Amines to Form Ureas: Isocyanates react exothermically with primary and secondary amines to form substituted ureas.[8][9][10] This reaction is highly efficient and is a cornerstone of many synthetic strategies in medicinal chemistry.[11][12]
General Reaction: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
-
Reaction with Alcohols to Form Carbamates (Urethanes): In the presence of a suitable catalyst, isocyanates react with alcohols to yield carbamates.[10][13] This transformation is fundamental to the production of polyurethanes and is also employed in the synthesis of various pharmaceuticals.
General Reaction: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
-
Reaction with Thiols to Form Thiocarbamates: Thiols react with isocyanates in a similar fashion to alcohols, producing thiocarbamates.[13][14][15] This reaction is also valuable for the synthesis of biologically active molecules.
General Reaction: R-N=C=O + R'-SH → R-NH-C(=O)-S-R'
Figure 3: Key reactions of 4-Chloro-2-nitrophenyl isocyanate with common nucleophiles.
Applications in Drug Discovery and Development
The ability of 4-chloro-2-nitrophenyl isocyanate to readily form stable linkages with various functional groups makes it a valuable tool in drug discovery. The resulting urea, carbamate, and thiocarbamate moieties are common pharmacophores found in numerous approved drugs.[8][12]
Use in Multicomponent Reactions (MCRs)
Isocyanates are key components in several multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[16][17][18][19][20] The use of 4-chloro-2-nitrophenyl isocyanate in such reactions can lead to the generation of large libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs. The nitro group can also serve as a handle for further chemical modifications or may contribute to the biological activity of the final product.
Synthesis of Bioactive Molecules
The urea linkage is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. Aromatic ureas derived from isocyanates have shown a wide range of biological activities, including antiproliferative effects.[11] The chloro and nitro substituents on the phenyl ring of 4-chloro-2-nitrophenyl isocyanate can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting urea derivatives, making this reagent a valuable tool for structure-activity relationship (SAR) studies.
Safety and Handling
4-Chloro-2-nitrophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
-
Toxicity: Isocyanates are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: It is a skin and eye irritant.
-
Sensitization: May cause allergic skin or respiratory reactions.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
First-Aid Measures:
-
Inhalation: Move to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
4-Chloro-2-nitrophenyl isocyanate is a versatile and highly reactive building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its ability to readily form ureas, carbamates, and thiocarbamates, coupled with the modulating effects of its chloro and nitro substituents, makes it an attractive reagent for the generation of novel bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
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- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of organic chemistry, 87(17), 11329–11349.
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Organic Chemistry Portal. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Available from: [Link]
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ResearchGate. Isocyanide-based multicomponent reactions in drug discovery. Available from: [Link]
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ResearchGate. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Available from: [Link]
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- Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. The Biochemical journal, 177(2), 385–392.
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